molecular formula C18H19Cl2N5OS B11459946 N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11459946
M. Wt: 424.3 g/mol
InChI Key: NSJIDSKEGDZYAT-UHFFFAOYSA-N
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Description

The compound “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” is a complex organic molecule that features a combination of chlorinated aromatic rings, a methoxy group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of a suitable aromatic precursor to introduce the chlorine atoms at the desired positions.

    Tetrazole Formation: The tetrazole moiety is synthesized via a cyclization reaction involving an azide and a nitrile precursor.

    Final Coupling: The final step involves coupling the chlorinated methoxy aromatic intermediate with the tetrazole-containing moiety under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety, in particular, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    ({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C18H19Cl2N5OS

Molecular Weight

424.3 g/mol

IUPAC Name

N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H19Cl2N5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-16(20)6-7-17(14)26-12-13-2-4-15(19)5-3-13/h2-7,10,21H,8-9,11-12H2,1H3

InChI Key

NSJIDSKEGDZYAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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